2,6-Dichloro-3-(2-ethoxyethanesulfonyl)benzoic acid
Overview
Description
2,6-Dichloro-3-(2-ethoxyethanesulfonyl)benzoic acid is an organic compound with the molecular formula C11H12Cl2O5S. This compound is characterized by the presence of two chlorine atoms, an ethoxyethanesulfonyl group, and a benzoic acid moiety. It is primarily used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-(2-ethoxyethanesulfonyl)benzoic acid typically involves the chlorination of a benzoic acid derivative followed by the introduction of the ethoxyethanesulfonyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by sulfonation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3-(2-ethoxyethanesulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
Sulfonation and Desulfonation: The ethoxyethanesulfonyl group can be introduced or removed under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted benzoic acids
- Carboxylates and alcohols
- Sulfonated derivatives
Scientific Research Applications
2,6-Dichloro-3-(2-ethoxyethanesulfonyl)benzoic acid is utilized in various fields of scientific research:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(2-ethoxyethanesulfonyl)benzoic acid involves its interaction with molecular targets through its functional groups. The chlorine atoms and the sulfonyl group can form covalent bonds with nucleophilic sites on target molecules, leading to modifications in their structure and function. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
- 2,6-Dichlorobenzoic acid
- 3-(2-Ethoxyethanesulfonyl)benzoic acid
- 2,6-Dichloro-4-(2-ethoxyethanesulfonyl)benzoic acid
Comparison: 2,6-Dichloro-3-(2-ethoxyethanesulfonyl)benzoic acid is unique due to the presence of both chlorine atoms and the ethoxyethanesulfonyl group, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic and industrial applications.
Properties
IUPAC Name |
2,6-dichloro-3-(2-ethoxyethylsulfonyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O5S/c1-2-18-5-6-19(16,17)8-4-3-7(12)9(10(8)13)11(14)15/h3-4H,2,5-6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKWZPSPJRYGKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCS(=O)(=O)C1=C(C(=C(C=C1)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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